(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylmethanone
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Overview
Description
(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3’-piperidine]-1’-ylmethanone is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3’-piperidine]-1’-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the pyridine and benzofuran moieties. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3’-piperidine]-1’-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3’-piperidine]-1’-ylmethanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: Its unique structure and potential bioactivity suggest applications in drug discovery and development, particularly for targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials or as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3’-piperidine]-1’-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Spiropiperidines: Compounds with a similar spirocyclic piperidine core.
Benzofuran Derivatives: Compounds containing the benzofuran moiety.
Pyridine Derivatives: Compounds featuring the pyridine ring.
Uniqueness
(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3’-piperidine]-1’-ylmethanone is unique due to its combination of these structural elements, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and a specific three-dimensional shape, which can influence its interactions with biological targets and its overall reactivity.
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-22(17-10-11-21(24-14-17)28-19-7-2-3-8-19)25-13-5-12-23(16-25)20-9-4-1-6-18(20)15-27-23/h1,4,6,9-11,14,19H,2-3,5,7-8,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPSYJOFMPIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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